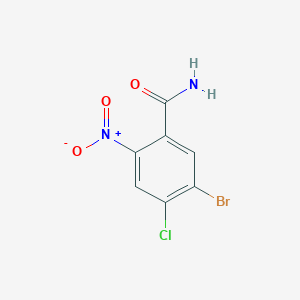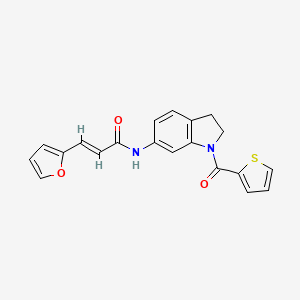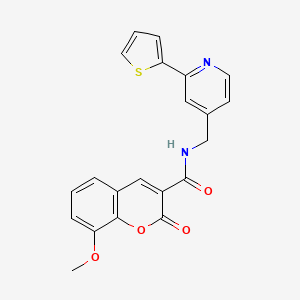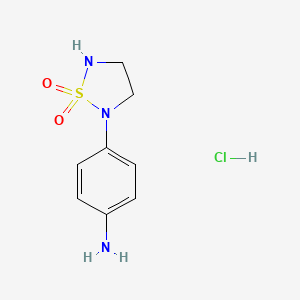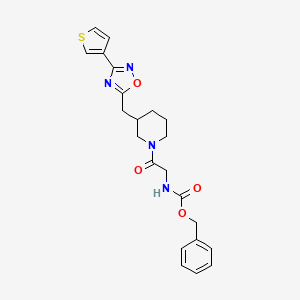
Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate generally involves multi-step reactions. Typically, the process starts with the formation of the oxadiazole ring through the cyclization of an appropriate hydrazide with a carboxylic acid derivative. Following this, the piperidine ring is introduced through nucleophilic substitution reactions. The final step often involves the carbamation of the amino group with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods Industrial-scale production of this compound can vary, but it generally follows the same synthetic routes as described above, optimized for large-scale operations. Batch reactors or continuous flow reactors can be employed to ensure a consistent supply of intermediates and final product. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the thiophene ring.
Reduction: Certain functional groups within the molecule, such as the oxadiazole ring, can be reduced under specific conditions.
Substitution: The benzyl carbamate moiety makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas under catalytic conditions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate.
Major Products Formed The primary products formed during these reactions depend on the specific conditions and reagents used but may include various substituted derivatives of the parent compound or fully reduced products.
Scientific Research Applications
Chemistry In the field of chemistry, Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is used as an intermediate in the synthesis of complex organic molecules.
Biology In biological research, this compound can serve as a scaffold for developing enzyme inhibitors or receptor modulators.
Medicine Its unique structure lends itself to the development of potential therapeutic agents, particularly in the areas of anti-inflammatory or anticancer research.
Industry In industrial applications, the compound is used in the development of novel materials with specific electronic or photonic properties due to the presence of the thiophene ring.
Mechanism of Action
Mode of Action The compound exerts its effects primarily through interaction with biological targets such as enzymes or receptors. The oxadiazole ring can play a crucial role in binding to active sites, while the piperidine ring enhances its interaction with hydrophobic pockets within proteins.
Molecular Targets and Pathways Key molecular targets include cyclooxygenase enzymes in anti-inflammatory applications or kinase receptors in cancer research. The precise pathways involved often require further empirical investigation but generally include modulation of enzyme activity or inhibition of receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Other Compounds Similar compounds include other carbamate derivatives and oxadiazole-containing molecules. For example, Benzyl (2-oxo-2-(3-(1,3,4-oxadiazol-2-yl)ethyl)carbamate shares structural similarities but differs significantly in its biological activity and chemical reactivity.
Uniqueness of Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate What sets this compound apart is its integration of multiple pharmacophores within a single molecule, providing a versatile platform for drug development and material science.
Similar compounds include:
Benzyl (2-oxo-2-(3-(1,3,4-oxadiazol-2-yl)ethyl)carbamate
3-(Thiophen-3-yl)-1,2,4-oxadiazole derivatives
Piperidine-based carbamates
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c27-20(12-23-22(28)29-14-16-5-2-1-3-6-16)26-9-4-7-17(13-26)11-19-24-21(25-30-19)18-8-10-31-15-18/h1-3,5-6,8,10,15,17H,4,7,9,11-14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIVVTPGOSNOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588473.png)
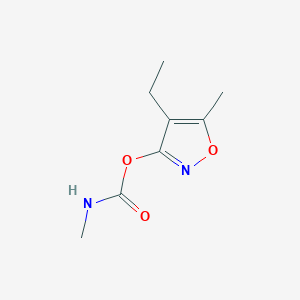
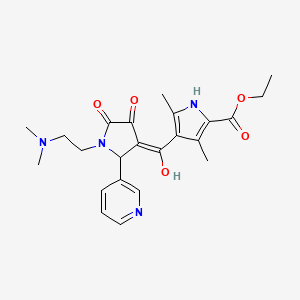
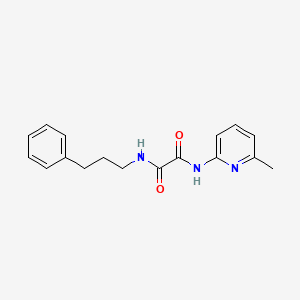
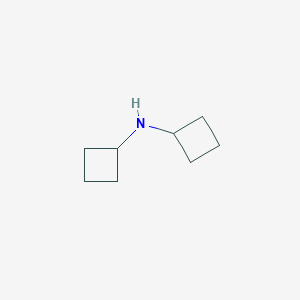
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)
![4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2588482.png)
![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)
![Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate](/img/structure/B2588484.png)
![N-(3,4-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2588486.png)
